Unique Axial Conformational Preference Due to Intramolecular H-Bonding
The cis isomer of 3-hydroxythiane 1-oxide (the exact compound) preferentially adopts a chair conformation in which both the hydroxyl and sulfinyl oxygen are axial, stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the sulfinyl oxygen [1]. This axial preference is in stark contrast to typical cyclohexane derivatives where substituents strongly favor equatorial positions due to 1,3-diaxial strain. The conformational equilibrium is concentration-dependent, shifting toward the intramolecular H-bonded axial conformer at low concentrations, a phenomenon not observed in the corresponding sulfide (which lacks the sulfinyl H-bond acceptor) or the sulfone (where stronger intermolecular H-bonding dominates) [1]. Computational studies confirm that 3-substituted equatorial tetrahydro-2H-thiopyran-1-oxides exhibit specific conformational energy minima that are absent in the parent sulfides or sulfones [2].
| Evidence Dimension | Conformational preference of cis-3-substituted tetrahydro-2H-thiopyran-1-oxide |
|---|---|
| Target Compound Data | Axial,axial conformer stabilized by intramolecular H-bond (O-H···O=S) |
| Comparator Or Baseline | cis-Tetrahydrothiopyran-3-ol (sulfide): Predominantly equatorial conformer; cis-Tetrahydrothiopyran-3-ol 1,1-dioxide (sulfone): Equatorial conformer with intermolecular H-bonding |
| Quantified Difference | Qualitative conformational shift from equatorial (sulfide/sulfone) to axial (sulfoxide) due to unique H-bond network |
| Conditions | Solution-state NMR and computational modeling (HF/6-31G* level); concentration-dependent studies in CDCl₃ |
Why This Matters
For medicinal chemistry applications, the unique axial conformation of the sulfoxide impacts molecular recognition, binding to chiral environments, and physicochemical properties such as lipophilicity and solubility, directly influencing SAR studies and lead optimization campaigns.
- [1] Manoharan, M.; et al. Large concentration effects on conformational equilibria. Tetrahedron Lett. 1983. (Abstract). View Source
- [2] Freeman, F.; Gomarooni, F.; Hehre, W.J. A computational study of conformers and rotamers of 3-substituted equatorial tetrahydro-2H-thiopyran-1-oxides. J. Mol. Struct. (THEOCHEM) 2001, 535, 287-299. View Source
